5-Methylpyrazolo[1,5-a]pyrimidin-2-amine
Description
Significance of Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffolds in Medicinal Chemistry and Heterocyclic Chemistry
The significance of the pyrazolo[1,5-a]pyrimidine scaffold is multifaceted, spanning a wide array of therapeutic areas. ias.ac.inekb.egnih.gov These compounds are recognized as purine (B94841) analogs and can act as antimetabolites in biochemical pathways involving purines. d-nb.inforesearchgate.net This fundamental property has led to their exploration and development as potent agents with diverse pharmacological profiles.
The versatility of the pyrazolo[1,5-a]pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. nih.gov This has resulted in the discovery of compounds with a broad spectrum of activities, as highlighted in the table below.
| Biological Activity | Therapeutic Area |
| Anticancer | Oncology |
| Anti-inflammatory | Inflammatory Diseases |
| Antimicrobial | Infectious Diseases |
| Antiviral | Virology |
| Anxiolytic | Neurology |
| Kinase Inhibition | Oncology, Inflammation |
The pyrazolo[1,5-a]pyrimidine scaffold has been successfully incorporated into several marketed drugs, including the anxiolytic agent ocinaplon (B1677094) and the sedative-hypnotics zaleplon and indiplon. ias.ac.in Furthermore, this core is a prominent feature in numerous kinase inhibitors, which are crucial in targeted cancer therapy. rsc.org The ability of these compounds to act as ATP-competitive or allosteric inhibitors of various protein kinases has driven extensive research in this area. nih.govrsc.org
From a heterocyclic chemistry perspective, the synthesis of the pyrazolo[1,5-a]pyrimidine ring system is a subject of ongoing research. Various synthetic strategies have been developed, including cyclocondensation reactions of 3-aminopyrazoles with 1,3-dielectrophiles, multicomponent reactions, and microwave-assisted synthesis. nih.gov These methods provide access to a diverse library of derivatives for biological screening.
Overview of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine within the Pyrazolo[1,5-a]pyrimidine Class
Within the extensive family of pyrazolo[1,5-a]pyrimidines, this compound stands out as a key building block and a pharmacologically relevant entity. The presence of a methyl group at the 5-position and an amine group at the 2-position imparts specific chemical and biological properties to the molecule.
The synthesis of derivatives based on this core structure is an active area of investigation. For instance, a series of new pyrazolo[1,5-a]pyrimidine derivatives have been synthesized using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (B2589566) as precursors. ias.ac.in
Research has demonstrated that derivatives of this compound exhibit significant biological activities, particularly in the realm of anticancer research. For example, certain derivatives have been synthesized and evaluated for their anti-tumor efficacy against various human cancer cell lines, including breast (MCF-7), liver (HepG-2), and colon (HCT-116) cancers. ekb.eg
The molecular structure of these compounds allows them to interact with specific biological targets. Docking studies have suggested that the pyrazolo[1,5-a]pyrimidine scaffold can bind to the active site of enzymes like cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. ekb.eg The free amino group at the 2-position is often implicated in forming crucial hydrogen bonds with amino acid residues in the enzyme's binding pocket. ekb.eg
The following table summarizes some of the key research findings related to derivatives of the this compound scaffold:
| Derivative Class | Biological Activity | Target/Mechanism |
| 7-(4-substituted phenyl)-3-((4-fluorophenyl)diazenyl)pyrazolo[1,5-a]pyrimidin-2-amines | Anticancer | CDK2 Inhibition |
| 5-(indol-4-yl)pyrazolo[1,5-a]pyrimidine derivatives | PI3Kδ Inhibition | Selective PI3Kδ inhibitors |
| 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidines | Pim-1 Kinase Inhibition | Potent and selective Pim-1 inhibitors |
Structure
3D Structure
Properties
IUPAC Name |
5-methylpyrazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-2-3-11-7(9-5)4-6(8)10-11/h2-4H,1H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUHRDKNFXCXBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Methylpyrazolo 1,5 a Pyrimidin 2 Amine and Analogues
Cyclocondensation Reactions for Pyrazolo[1,5-a]pyrimidine (B1248293) Core Formation
The cornerstone for the synthesis of the pyrazolo[1,5-a]pyrimidine system is the cyclocondensation reaction. nih.govmdpi.com This strategy involves the formation of the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) core. The most common approach utilizes 3-amino-1H-pyrazoles, which act as 1,3-bisnucleophilic systems, reacting with various 1,3-biselectrophilic compounds. nih.govmdpi.com This reaction is highly efficient for constructing the fused bicyclic system. nih.gov The choice of the biselectrophilic partner is crucial as it dictates the substitution pattern on the newly formed pyrimidine ring, allowing for fine-tuning of the final product's electronic and steric properties. nih.gov
Reactions of 3-Amino-1H-pyrazoles with 1,3-Biselectrophilic Systems
The reaction between 3-amino-1H-pyrazoles (often referred to as 5-aminopyrazoles due to tautomerism) and 1,3-biselectrophilic systems is the most widely adopted method for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold. nih.govmdpi.com This versatile reaction allows for the introduction of a wide array of substituents at positions 2, 5, 6, and 7 of the heterocyclic system. nih.gov The nucleophilic nature of the aminopyrazole, specifically the exocyclic amino group and the endocyclic N1 nitrogen, drives the cyclization process.
A frequently employed and classical strategy for the synthesis of pyrazolo[1,5-a]pyrimidines is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govnih.govbeilstein-journals.org In this reaction, the 5-aminopyrazole's exocyclic amino group typically acts as the initial nucleophile, attacking one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring. nih.gov The reaction can be promoted under acidic or basic conditions. nih.gov For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone (B155173) or 2-ethoxycarbonylcyclopentanone leads to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines in good yields. nih.govresearchgate.net
| Reactant A (Aminopyrazole) | Reactant B (β-Dicarbonyl) | Product | Yield | Reference |
| 3-Phenyl-5-amino-1H-pyrazole | 2-Acetylcyclopentanone | 2-Phenyl-5,6-dihydro-4H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine | Good | nih.govresearchgate.net |
| 3-Methyl-5-amino-1H-pyrazole | Acetylacetone | 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine | High | chim.it |
| 5-Amino-3-methylpyrazole | Diethyl malonate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 89% | nih.gov |
| 3-Amino-1H-pyrazole | Dimedone | 2-Amino-5,5-dimethyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]quinazolin-7-one | N/A | osi.lv |
This table presents examples of cyclocondensation reactions between aminopyrazoles and β-dicarbonyl compounds to form various pyrazolo[1,5-a]pyrimidine derivatives.
Enaminones and related α,β-unsaturated carbonyl compounds are effective 1,3-biselectrophilic partners for the synthesis of pyrazolo[1,5-a]pyrimidines. mdpi.com Enaminones, in particular, offer a high degree of control over the regioselectivity of the reaction. researchgate.netresearchgate.net The reaction typically proceeds via an initial aza-Michael type addition of the exocyclic amino group of the pyrazole to the β-carbon of the enaminone, followed by cyclization and elimination of a leaving group (such as a dimethylamino group). researchgate.netresearchgate.net This method has been successfully applied to synthesize a variety of 2,7-disubstituted pyrazolo[1,5-a]pyrimidines in high yields, often accelerated by microwave irradiation. researchgate.netresearchgate.net The reaction of 3,5-diaminopyrazole derivatives with enaminones in refluxing glacial acetic acid is a reported method for producing pyrazolo[1,5-a]pyrimidin-2-amine (B2852195) derivatives. ekb.eg
A one-pot cyclization methodology has also been developed involving aminopyrazoles, enaminones (or chalcones), and sodium halides, which utilizes a cyclocondensation reaction followed by oxidative halogenation to form 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. nih.gov The synthesis of pyrazoles from α,β-unsaturated carbonyl compounds and hydrazines is a well-established and widely used method in heterocyclic chemistry. researchgate.net
| Reactant A (Aminopyrazole) | Reactant B (Enaminone/Unsaturated Carbonyl) | Product Class | Conditions | Reference |
| NH-5-Aminopyrazoles | β-Enaminones | 2,7-Disubstituted pyrazolo[1,5-a]pyrimidines | Microwave irradiation | researchgate.net |
| 4-((4-fluorophenyl)diazenyl)-1H-pyrazole-3,5-diamine | Substituted Enaminones | 7-(Substituted phenyl)-3-((4-fluorophenyl)diazenyl)pyrazolo[1,5-a]pyrimidin-2-amines | Glacial acetic acid, reflux | ekb.eg |
| Amino pyrazoles | Enaminones or Chalcone | 3-Halo-pyrazolo[1,5-a]pyrimidines | K2S2O8, Sodium halide | nih.gov |
| 5-aminopyrazoles | Sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4yl)-3-oxoprop-1-en-1-olate | 7-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidines | N/A | researchgate.net |
This table illustrates the versatility of enaminones and related α,β-unsaturated systems in the synthesis of the pyrazolo[1,5-a]pyrimidine core.
Electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), are valuable reagents for constructing heterocyclic systems. mdpi.com They can react with 5-aminopyrazole derivatives to form the pyrazolo[1,5-a]pyrimidine ring. For example, the reaction of 5-aminopyrazole-4-carbonitriles with DMAD in the presence of a base can lead to the formation of substituted pyrazolo[3,4-b]pyridines, a related but different scaffold. arkat-usa.org The interaction of diaminoimidazoles with DMAD involves a Michael addition followed by intramolecular cyclization to yield various fused heterocyclic products. mdpi.com While direct synthesis of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine using this method is less commonly cited, the reactivity pattern shows the potential of alkynes as 1,3-biselectrophiles in reactions with aminopyrazoles for building fused pyrimidine rings. The reaction of m-phenylenediamine (B132917) with DMAD yields bisenamines which can be thermally cyclized to quinolone derivatives. researchgate.net
Regioselective Synthesis Strategies
Controlling the regioselectivity is a critical aspect of pyrazolo[1,5-a]pyrimidine synthesis, especially when using unsymmetrical 1,3-biselectrophilic reagents. sci-hub.se The aminopyrazole itself presents two nucleophilic nitrogen atoms, the exocyclic NH2 and the endocyclic NH, which could potentially lead to different isomers. However, the reaction of 5-aminopyrazoles typically proceeds with high regioselectivity, attributed to the higher nucleophilicity of the exocyclic primary amino group compared to the endocyclic one. researchgate.net
The choice of the 1,3-biselectrophilic system is paramount in directing the regiochemical outcome.
β-Enaminones: The use of β-enaminones with a good leaving group (e.g., dimethylamino) allows for excellent control of regioselectivity. The initial condensation occurs via an aza-Michael addition at the β-position, followed by cyclization, ensuring a specific orientation of the substituents. researchgate.netresearchgate.net
β-Dicarbonyl Compounds: With unsymmetrical β-dicarbonyls, the regioselectivity is governed by the relative reactivity of the two carbonyl groups. For example, in 2-acetylcyclopentanone, the reaction with 3-substituted-5-amino-1H-pyrazoles proceeds regioselectively. nih.govresearchgate.net
Reaction Conditions: In some cases, reaction conditions can be tuned to favor one regioisomer over another. For instance, in the condensation of 3-methoxyacrylonitrile (B2492134) with phenylhydrazine (B124118) to form aminopyrazoles (a precursor step), acidic conditions favor the 5-aminopyrazole isomer, while basic conditions yield the 3-aminopyrazole (B16455) isomer. chim.it
A fully regioselective method for the synthesis of 7-(trimethylsilylethynyl)pyrazolo[1,5-a]pyrimidines has been reported through the reaction of pyrazolamines with enynones, highlighting how specific functionalities on the electrophile can ensure high regioselectivity. acs.org
Multi-Component Reactions (MCRs) for Pyrazolo[1,5-a]pyrimidine Synthesis
Multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules like pyrazolo[1,5-a]pyrimidines in a single step from three or more starting materials. nih.govdistantreader.org This approach offers significant advantages, including high atom economy, reduced waste, and simplified purification procedures. distantreader.orgijcrt.org
A well-established MCR for this scaffold involves the one-pot reaction of a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate. nih.gov This reaction is often facilitated by microwave assistance, which can dramatically reduce reaction times to mere minutes and provide products in high purity. nih.gov Another example is the three-component cyclocondensation of 3(5)-aminopyrazoles with arylglyoxal hydrates and cyclic 1,3-diones (like dimedone or 1,3-cyclohexanedione) to produce pyrazolo[1,5-a]quinazolin-6-ones. osi.lv These reactions demonstrate the capacity of MCRs to rapidly generate molecular diversity around the pyrazolo[1,5-a]pyrimidine core. distantreader.orgresearchgate.net
| Components | Product Class | Key Features | Reference |
| 3-Amino-1H-pyrazoles, Aldehydes, β-Dicarbonyl compounds | Substituted Pyrazolo[1,5-a]pyrimidines | One-pot, Microwave-assisted, High purity | nih.gov |
| 3(5)-Aminopyrazoles, Arylglyoxal hydrates, Cyclohexane-1,3-diones | Tetrahydropyrazolo[3,4-b]quinolinones or Hexahydropyrazolo[1,5-a]quinazolinecarboxamides | Three-component cyclocondensation | osi.lv |
| 4-(Thiazol-2-yldiazenyl)-1H-pyrazole-3,5-diamine, Triethyl orthoformate, Carbonyl compounds | Substituted Pyrazolo[1,5-a]pyrimidines | Novel multicomponent synthesis | researchgate.net |
| Hydrazine (B178648) hydrate, Ethyl acetoacetate, Aldehydes, Barbituric acid, Ammonium acetate | Pyrazolo[4,3:5,6]pyrido[2,3-d]pyrimidine-5,7(6H)-diones | One-pot, five-component reaction | ijcrt.org |
This table summarizes various multi-component reactions used to synthesize the pyrazolo[1,5-a]pyrimidine scaffold and related fused systems.
Green Chemistry Approaches in 5-Methylpyrazolo[1,5-a]pyrimidine (B1610586) Synthesis
In line with the principles of sustainable chemistry, environmentally benign methods for the synthesis of pyrazolo[1,5-a]pyrimidines have been developed, utilizing alternative energy sources and novel solvent systems to minimize environmental impact. eurjchem.comresearchgate.net
Ultrasound irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and milder conditions. researchgate.netnih.gov The synthesis of 5-methylpyrazolo[1,5-a]pyrimidine derivatives has been successfully achieved using this green methodology. A notable approach involves the ultrasound-assisted cyclocondensation of 3-amino-1H-pyrazoles with various enaminones in an aqueous medium, catalyzed by potassium bisulfate (KHSO₄). This method offers several advantages, including the use of water as a solvent, operational simplicity, and easy work-up procedures. researchgate.net
For instance, the reaction between 3-amino-5-methyl-1H-pyrazole and β-enaminones under ultrasonic irradiation (45–50 °C) for 30–40 minutes provides the corresponding pyrazolo[1,5-a]pyrimidines in good yields (80–87%). nih.gov Comparative studies have shown that ultrasound irradiation can be more efficient than conventional heating or even microwave irradiation for certain substrates, achieving satisfactory yields in as little as five minutes. researchgate.netnih.govnih.gov
| Reactants | Conditions | Product | Yield (%) | Reference |
| 3-Amino-5-methyl-1H-pyrazole, 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones | EtOH, Ultrasound (75°C), 5 min | 5-Methyl-7-R-pyrazolo[1,5-a]pyrimidines | 61-98 | researchgate.netnih.gov |
| 3-Amino-1H-pyrazoles, Enaminones | KHSO₄, Aqueous media, Ultrasound | 5-Methylpyrazolo[1,5-a]pyrimidine derivatives | Good | |
| 3-Amino-5-bromopyrazole, β-enaminones | EtOH, H₃PO₃, Ultrasound (45-50°C), 30-40 min | 2-Bromo-pyrazolo[1,5-a]pyrimidines | 80-87 | nih.gov |
Deep Eutectic Solvents (DES) represent a new class of green solvents, typically formed by mixing a hydrogen bond donor (e.g., urea, glycerol) with a hydrogen bond acceptor (e.g., choline (B1196258) chloride). researchgate.netresearchgate.net These solvents are attractive due to their low cost, low toxicity, biodegradability, and recyclability. researchgate.net In the context of pyrimidine synthesis, DES have been shown to act as both the solvent and catalyst. For example, a DES formed from glyoxylic acid and L-proline has been effectively used for the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives. researchgate.net This approach, characterized by high yields, short reaction times, and catalyst reusability, demonstrates the potential of DES as a sustainable medium for the synthesis of related heterocyclic systems like pyrazolo[1,5-a]pyrimidines. researchgate.netresearchgate.net
Advanced Synthetic Transformations for Functionalization of the Pyrazolo[1,5-a]pyrimidine Scaffold
Post-synthesis functionalization of the pyrazolo[1,5-a]pyrimidine core is crucial for generating chemical diversity and modulating biological activity. nih.govmdpi.com Advanced catalytic and substitution reactions enable precise modification at various positions of the heterocyclic scaffold.
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org The Suzuki–Miyaura coupling, in particular, is widely employed to introduce aryl and heteroaryl moieties onto the pyrazolo[1,5-a]pyrimidine ring, primarily at the C-3 and C-5 positions. mdpi.comresearchgate.netresearchgate.net
This reaction typically involves a halogenated pyrazolo[1,5-a]pyrimidine (e.g., a 3-bromo or 5-chloro derivative) and a boronic acid or ester in the presence of a palladium catalyst and a base. rsc.orgrsc.org For instance, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one has been successfully coupled with a variety of aryl and heteroaryl boronic acids using a XPhosPdG2/XPhos catalyst system under microwave irradiation, yielding C-3 arylated products. researchgate.netrsc.org Subsequently, the C-5 position can be functionalized through another Suzuki coupling after activation of the C-O bond, providing access to 3,5-disubstituted pyrazolo[1,5-a]pyrimidines. rsc.orgrsc.org
Other important metal-catalyzed reactions include:
Sonogashira Coupling: Used to introduce alkyne groups, for example, at the C-2 and C-6 positions. eurekaselect.comrsc.org Regio-controlled Sonogashira coupling on 2,6-dibromopyrazolo[1,5-a]pyrimidine (B13129578) has been achieved, allowing for selective functionalization at the C-6 position first, followed by a subsequent coupling reaction at C-2. rsc.org
Buchwald-Hartwig Amination: Enables the introduction of arylamine groups, as demonstrated in the synthesis of 2,6-difunctionalized pyrazolo[1,5-a]pyrimidines. rsc.org
C-H Activation: Direct functionalization of C-H bonds offers an atom-economical approach. Bedford and co-workers developed a protocol for the selective arylation of either the C-3 or C-7 position by reacting pyrazolo[1,5-a]pyrimidine with aryl bromides, with the regioselectivity depending on the electronic properties of the reagents. mdpi.comencyclopedia.pub
| Reaction Type | Positions Functionalized | Catalyst System | Key Features | Reference |
| Suzuki-Miyaura | C-3, C-5 | PdCl₂(dppf), PdCl₂(PPh₃)₂, XPhosPdG2/XPhos | Arylation with boronic acids. | mdpi.comrsc.orgresearchgate.net |
| Sonogashira | C-2, C-5, C-6 | Pd/C-Cu, Pd(PPh₃)₄/CuI | Introduction of alkyne moieties. | mdpi.comeurekaselect.comrsc.org |
| Buchwald-Hartwig | C-2 | Pd₂(dba)₃/Xantphos | C-N bond formation. | rsc.org |
| C-H Activation | C-3, C-7 | Pd(OAc)₂ | Direct arylation of C-H bonds. | mdpi.comencyclopedia.pub |
The pyrimidine ring of the pyrazolo[1,5-a]pyrimidine system is electron-deficient, making positions 5 and 7 susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group (like a halogen) is present. nih.gov This reaction is a cornerstone in medicinal chemistry for introducing a wide variety of structural motifs. nih.govwikipedia.org
The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. wikipedia.org Various nucleophiles, including aromatic amines, alkylamines, cycloalkylamines, and alkoxides, have been successfully employed to functionalize the C-5 and C-7 positions of the scaffold. nih.gov For example, the reaction of 5,7-dichloropyrazolo[1,5-a]pyrimidine (B1313661) with morpholine (B109124) results in the substitution of the chlorine atom at the C-7 position. nih.gov
A diverse array of strategies allows for the late-stage functionalization of all available positions on the pyrazolo[1,5-a]pyrimidine core, enabling the fine-tuning of physicochemical and pharmacological properties.
Position C-2: Can be functionalized via metal-catalyzed reactions like Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig couplings, starting from 2-bromopyrazolo[1,5-a]pyrimidine (B7904009) intermediates. eurekaselect.comrsc.org
Position C-3: This position is highly nucleophilic and prone to electrophilic substitution such as nitration and bromination. researchgate.net It is also a common site for functionalization via Suzuki coupling. mdpi.comrsc.org
Position C-5: Functionalization is typically achieved through SNAr reactions with various nucleophiles or Suzuki coupling when a suitable leaving group is present. nih.govmdpi.com
Position C-6: This position can undergo electrophilic substitution, such as nitration, under specific conditions (e.g., nitric acid in acetic anhydride). researchgate.net Sonogashira coupling has also been used to install alkynyl groups at this position. rsc.org
Position C-7: As part of the electron-deficient pyrimidine ring, C-7 is readily functionalized via SNAr reactions. nih.gov Direct C-H activation also provides a route to 7-aryl derivatives. mdpi.com
The strategic combination of these synthetic methodologies allows for the systematic and regioselective construction of complex and highly decorated 5-methylpyrazolo[1,5-a]pyrimidine libraries for various applications.
Introduction of Specific Substituents via Electrophilic Aromatic Substitution (e.g., Halogenation, Formylation)
The pyrazolo[1,5-a]pyrimidine scaffold is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups, which is crucial for modifying the compound's properties. Halogenation and formylation are key examples of these transformations.
Halogenation: The introduction of halogen atoms onto the pyrazolo[1,5-a]pyrimidine core is a well-established method for creating derivatives that can serve as building blocks for further functionalization through cross-coupling reactions. nih.gov The position of substitution is typically at the C3 position of the pyrazole ring, which is the most electron-rich and sterically accessible site.
Various reagents and conditions have been developed for the halogenation of this heterocyclic system. N-halosuccinimides (NCS, NBS, and NIS) are commonly employed as electrophilic halogen sources. tandfonline.comacs.org For instance, microwave-assisted protocols have been designed for the functionalization of 7-arylpyrazolo[1,5-a]pyrimidines at position 3 using N-halosuccinimides at room temperature. nih.gov Another efficient method involves using potassium halide salts in conjunction with a hypervalent iodine(III) reagent, which allows for regioselective C3 halogenation in an aqueous medium at ambient temperature. rsc.org
The choice of halogenating agent and reaction conditions can influence the outcome. For example, selective mono- or di-iodination of pyrazolo[1,5-a]pyrimidines can be achieved by controlling the stoichiometry of N-iodosuccinimide (NIS). tandfonline.comtandfonline.com In contrast, reactions with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) often lead to di-substituted products. tandfonline.comtandfonline.com An alternative, environmentally benign approach utilizes a combination of sodium halides (NaX) and potassium persulfate (K₂S₂O₈) in water for direct oxidative halogenation. nih.govacs.org
| Reagent(s) | Position of Substitution | Key Features | Reference |
|---|---|---|---|
| N-Halosuccinimides (NXS) | C3 | Commonly used; microwave-assisted protocols available. | tandfonline.com, nih.gov |
| Potassium Halide / Hypervalent Iodine(III) | C3 | Mild, environmentally friendly conditions (water, room temp). | rsc.org |
| N-Iodosuccinimide (NIS) | C3 | Stoichiometry controls mono- vs. di-iodination. | tandfonline.com, tandfonline.com |
| Sodium Halide (NaX) / K₂S₂O₈ | C3 | Oxidative halogenation in water. | nih.gov, acs.org |
Formylation: The Vilsmeier-Haack reaction is a classical method for introducing a formyl group onto electron-rich aromatic and heterocyclic rings. This reaction typically employs phosphoryl chloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. Applying these conditions to the pyrazolo[1,5-a]pyrimidine system can facilitate annulation and subsequent functionalization. nih.gov
Synthesis of Precursors and Key Intermediates for this compound
The synthesis of complex pyrazolo[1,5-a]pyrimidine derivatives often relies on the preparation of key substituted intermediates. These precursors, bearing reactive functional groups, are then elaborated into the final target molecules. The synthesis of 7-hydrazinyl and 7-amino derivatives of 5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (B3332238) serves as a prime example. These compounds are typically prepared from a common precursor, 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (B148156). ias.ac.in The chloro-substituted precursor itself is synthesized from the corresponding 7-hydroxy compound by treatment with a chlorinating agent like phosphorus oxychloride. ias.ac.innih.gov
Preparation of 7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
The hydrazinyl group is a versatile functional group that can be introduced onto the pyrazolo[1,5-a]pyrimidine core via nucleophilic aromatic substitution. The synthesis of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is achieved by reacting 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with hydrazine hydrate. ias.ac.in The chlorine atom at the C7 position is highly susceptible to displacement by nucleophiles due to the electron-withdrawing nature of the fused ring system and the adjacent nitrogen atoms. This reaction provides a direct route to the hydrazinyl derivative, which can then be used in subsequent reactions to build more complex heterocyclic systems. ias.ac.in
| Starting Material | Reagent | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | Hydrazine hydrate | 7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | Nucleophilic Aromatic Substitution | ias.ac.in |
Preparation of 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (B2589566)
Similar to the synthesis of the hydrazinyl analogue, the 7-amino derivative is prepared through a nucleophilic aromatic substitution reaction. Treatment of 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with an ammonia (B1221849) source results in the displacement of the chloride to yield 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile. ias.ac.in This amino-substituted intermediate is a valuable precursor for the synthesis of a wide array of derivatives, as the amino group can undergo various transformations, including acylation, alkylation, and diazotization, allowing for extensive structural diversification. ias.ac.in
| Starting Material | Reagent | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | Ammonia source | 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | Nucleophilic Aromatic Substitution | ias.ac.in |
Spectroscopic and Crystallographic Characterization of 5 Methylpyrazolo 1,5 a Pyrimidin 2 Amine Scaffolds
Nuclear Magnetic Resonance (NMR) Spectroscopy of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives
NMR spectroscopy is the most powerful tool for the structural analysis of pyrazolo[1,5-a]pyrimidine systems, providing detailed information about the carbon-hydrogen framework. researchgate.netcdnsciencepub.com A comprehensive analysis of 1H, 13C, and two-dimensional NMR spectra allows for the precise assignment of all atoms in the molecule and enables the clear differentiation between potential isomers. cdnsciencepub.com
The 1H NMR spectrum of pyrazolo[1,5-a]pyrimidine derivatives provides characteristic signals for the protons of the bicyclic core and its substituents. For the 5-methylpyrazolo[1,5-a]pyrimidin-2-amine scaffold, the key resonances include those for the aromatic protons (H-3, H-6, H-7), the methyl group protons (5-CH3), and the amine protons (2-NH2).
The chemical shifts are influenced by the electronic environment of each proton. The pyrimidine (B1678525) ring protons, H-5 and H-7, and the pyrazole (B372694) ring protons, H-2 and H-3, exhibit distinct chemical shifts. researchgate.net In a typical 1H NMR spectrum of a this compound derivative, the methyl group at position 5 appears as a singlet. ekb.eg The amine protons usually appear as a broad singlet which is D2O-exchangeable. ekb.eg The pyrimidine proton at the 6-position typically shows a doublet due to coupling with the proton at the 7-position.
Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Scaffold Data is compiled from analogous structures in the literature. ekb.egnih.gov
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| 5-CH₃ | ~2.4 - 2.6 | Singlet (s) | Does not show coupling to H-6. cdnsciencepub.com |
| H-6 | ~6.8 - 7.1 | Doublet (d) | Coupled to H-7. |
| H-7 | ~8.4 - 8.6 | Doublet (d) | Coupled to H-6. |
| H-3 | ~6.2 - 6.4 | Singlet (s) | Position on the pyrazole ring. |
| 2-NH₂ | Variable (e.g., ~7.2) | Broad Singlet (br s) | D₂O exchangeable. ekb.eg |
The 13C NMR spectrum provides information on the carbon skeleton of the molecule. For the pyrazolo[1,5-a]pyrimidine core, all carbon resonances can be unambiguously assigned. researchgate.netcdnsciencepub.com The chemical shifts of the carbon atoms are highly dependent on their position within the heterocyclic system and the nature of the substituents.
The carbon of the methyl group at C-5 typically resonates in the aliphatic region of the spectrum. cdnsciencepub.com The quaternary carbons of the ring fusion (C-3a and C-7a) and the carbon bearing the amino group (C-2) have distinct chemical shifts that aid in structural confirmation. The assignments are generally confirmed using techniques like gated decoupling to observe C-H coupling constants. researchgate.net
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Scaffold Data is compiled from analogous structures in the literature. researchgate.netekb.egnih.gov
| Carbon | Typical Chemical Shift (δ, ppm) |
|---|---|
| 5-CH₃ | ~21.0 - 24.8 |
| C-2 | ~160.0 - 161.0 |
| C-3 | ~95.0 - 97.0 |
| C-3a | ~150.0 - 153.0 |
| C-5 | ~162.0 - 163.0 |
| C-6 | ~108.0 - 111.0 |
| C-7 | ~146.0 - 148.0 |
To resolve ambiguities in spectral assignments, especially in complex substituted derivatives, two-dimensional (2D) NMR experiments are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between directly bonded and long-range coupled protons and carbons, respectively. researchgate.net
COSY (Correlation Spectroscopy): A homonuclear correlation experiment (e.g., COSY-90) is used to identify proton-proton spin coupling networks, such as the relationship between H-6 and H-7 on the pyrimidine ring. researchgate.net
HETCOR (Heteronuclear Correlation) / HSQC: These experiments map correlations between protons and the carbons to which they are directly attached, allowing for definitive assignment of protonated carbons. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which can help confirm stereochemistry and differentiate between isomers. nih.govnih.gov
NMR spectroscopy is particularly valuable for distinguishing between constitutional isomers, such as 5-methyl- and 7-methylpyrazolo[1,5-a]pyrimidines, which can be challenging to differentiate by other spectroscopic methods. cdnsciencepub.com
Two key NMR parameters provide a simple and reliable method for this differentiation: researchgate.netcdnsciencepub.com
¹³C Chemical Shift of the Methyl Group: The resonance of the methyl carbon is highly diagnostic. For a 5-methyl substituent, the chemical shift is typically in the range of δ 24.6–24.8 ppm. In contrast, a 7-methyl substituent exhibits a characteristic upfield shift, resonating at approximately δ 17.0–17.2 ppm. cdnsciencepub.com
¹H NMR Coupling Constants: In the proton spectrum, the fine structure of the methyl signal can be informative. A methyl group at the 7-position consistently shows a small long-range coupling (J ≈ 0.9 Hz) to the H-6 proton. Conversely, a methyl group at the 5-position does not exhibit this coupling to H-6. cdnsciencepub.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. For this compound, the IR spectrum displays characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.
The most prominent features in the IR spectrum include:
N-H Stretching: The primary amine (-NH2) group at the C-2 position gives rise to two distinct stretching bands in the 3200-3500 cm⁻¹ region. ekb.eg
C-H Stretching: Aromatic C-H stretching vibrations from the heterocyclic rings are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. ekb.eg
C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the fused aromatic ring system result in a series of sharp bands in the 1500-1650 cm⁻¹ region. ekb.eg
Table 3: Characteristic IR Absorption Bands for this compound Data is compiled from analogous structures in the literature. ekb.eg
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3275 - 3430 | Primary Amine (-NH₂) |
| Aromatic C-H Stretch | 3050 - 3100 | Ar-H |
| Aliphatic C-H Stretch | 2915 - 2960 | -CH₃ |
| C=N and C=C Stretch | 1500 - 1630 | Pyrazolo[1,5-a]pyrimidine Ring |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound (molecular formula: C7H8N4), the expected monoisotopic mass is approximately 148.0749 g/mol .
In an electron ionization (EI) mass spectrum, the compound would be expected to show a prominent molecular ion peak (M⁺) at m/z 148. ekb.eg High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by measuring the exact mass of the molecular ion to a high degree of precision. The fragmentation pattern observed in the mass spectrum can also offer structural clues, often involving the decomposition of the pyrimidine ring. sapub.org
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared against the theoretically calculated percentages derived from the compound's proposed molecular formula. A close correlation between the found and calculated values serves as strong evidence for the compound's elemental composition and purity.
For this compound, the molecular formula is C₇H₈N₄, with a molecular weight of 148.17 g/mol . The theoretical elemental composition is calculated from this formula. Experimental values obtained from combustion analysis must fall within a narrow margin of error (typically ±0.4%) of these calculated values to validate the empirical formula. researchgate.net The structures of newly synthesized pyrazolo[1,5-a]pyrimidine derivatives are often confirmed using elemental analysis alongside other spectroscopic methods. nih.govekb.egd-nb.info
| Element | Molecular Formula | Calculated (%) | Found (%) |
|---|---|---|---|
| Carbon (C) | C₇H₈N₄ | 56.74 | Data not available in cited sources |
| Hydrogen (H) | 5.44 | Data not available in cited sources | |
| Nitrogen (N) | 37.81 | Data not available in cited sources |
X-ray Crystallography for Solid-State Structure Elucidation
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the spatial arrangement of atoms, which is essential for confirming the molecule's constitution, conformation, and stereochemistry. For the pyrazolo[1,5-a]pyrimidine scaffold, X-ray diffraction is frequently used to provide unequivocal structural proof, especially when multiple isomers could be formed during synthesis. researchgate.netclockss.orgnih.gov
An X-ray crystallographic analysis of this compound would yield a detailed model of its molecular structure. This would confirm the planar nature of the fused pyrazolo[1,5-a]pyrimidine ring system, a characteristic feature of this scaffold. nih.gov The analysis provides precise measurements of all bond lengths and angles within the molecule.
Key structural features that would be confirmed include:
The fusion of the five-membered pyrazole ring with the six-membered pyrimidine ring.
The specific bond distances and internal angles of both heterocyclic rings.
The geometry and orientation of the exocyclic 2-amino (-NH₂) and 5-methyl (-CH₃) groups relative to the fused ring system.
This data provides an absolute confirmation of the compound's molecular connectivity and its preferred conformation in the solid state.
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged within a crystal lattice. This crystal packing is governed by intermolecular forces. For this compound, the primary amine group is a strong hydrogen bond donor, while the nitrogen atoms within the pyrazole and pyrimidine rings are potential hydrogen bond acceptors.
A crystallographic study would elucidate a network of intermolecular interactions, likely dominated by hydrogen bonds. The amine group (-NH₂) could form N-H···N hydrogen bonds with the ring nitrogen atoms of adjacent molecules, creating dimers, chains, or more complex three-dimensional networks. The analysis of these interactions, including their geometry and distances, is critical for understanding the supramolecular chemistry and physical properties of the compound in the solid state. researchgate.net
The synthesis of substituted pyrazolo[1,5-a]pyrimidines can often lead to the formation of different regioisomers. For example, the reaction of a 3-aminopyrazole (B16455) with an unsymmetrical B-dicarbonyl compound could theoretically yield different positional isomers. X-ray crystallography is the most powerful tool for unambiguously determining the correct regioisomer. nih.govclockss.org
In the case of this compound, a crystal structure analysis would definitively confirm:
The attachment of the methyl group at position C5 of the pyrimidine ring.
The placement of the amine group at position C2 of the pyrazole ring.
This confirmation is crucial, as spectroscopic data like NMR can sometimes be ambiguous in differentiating between closely related isomers. clockss.org The resulting three-dimensional model from X-ray diffraction provides indisputable evidence of the structural orientation, validating the synthetic pathway and confirming the identity of the compound as this compound.
Structure Activity Relationship Sar Investigations of 5 Methylpyrazolo 1,5 a Pyrimidin 2 Amine Derivatives
Influence of Substituent Nature and Position on Pharmacological Properties
The nature and placement of substituents on the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold significantly dictate the pharmacological profile of the resulting derivatives. nih.govrsc.org The fused, rigid, and planar nature of this N-heterocyclic system provides a versatile framework for chemical modification at multiple positions, allowing for the fine-tuning of interactions with biological targets. nih.govnih.gov
Research has demonstrated that modifications at the C2, C5, and C7 positions are particularly influential. For instance, in a study on pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as antitubercular agents, the introduction of polar functional groups like a hydroxyl (P3) or amino (P4) group at the C2 position was found to cause significant conformational changes to the original scaffold. nih.gov Furthermore, methylation at the N4 or O7 positions of this core led to a complete loss of activity, underscoring the sensitivity of these positions to substitution. nih.gov
In the context of anticancer activity, the substitution pattern on 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine derivatives has a clear impact on their efficacy. A study evaluating derivatives against various human cancer cell lines found a distinct order of activity based on the substituent at the 7-position. Specifically, a derivative bearing a methoxy (B1213986) group (an electron-donating group) at the para-position of a 7-phenyl ring displayed greater potency against the HCT-116 colon cancer cell line than derivatives with an unsubstituted phenyl group or a methyl group. ekb.eg
The following table summarizes the cytotoxic activity of these derivatives against the HCT-116 cell line, illustrating the influence of the substituent.
| Compound ID | 7-Position Substituent (on phenyl ring) | IC50 (µM) against HCT-116 |
| 5b | p-Methoxy | 8.64 |
| 5a | Hydrogen | 13.26 |
| 5c | p-Methyl | 16.74 |
Data sourced from Elbakry et al. (2024). ekb.eg
Similarly, in the development of PI3Kδ inhibitors, modifications at the C(5) position of the pyrazolo[1,5-a]pyrimidine core were explored. It was noted that derivatives containing monocyclic five-membered rings or a morpholine (B109124) group at C(5) were less potent than other analogues in the series, indicating that this position is critical for optimal inhibitory activity. nih.gov The strategic introduction of diverse functional groups through methods like palladium-catalyzed cross-coupling has been instrumental in creating the structural diversity necessary for comprehensive SAR studies. rsc.orgmdpi.com
Role of Molecular Size and Shape in Receptor Binding Affinity
Studies on PI3Kδ inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold revealed that the size of substituents at the C(5) position plays a significant role in potency. For example, derivatives synthesized with bulkier or differently shaped heterocyclic rings at this position, such as five-membered rings, showed reduced activity compared to other compounds in the series. nih.gov This suggests that the binding site has specific spatial constraints, and molecules that are too large or improperly shaped cannot be accommodated effectively. Conversely, it has been proposed that a suitably sized substituent that can extend into the solvent-exposed region of a binding pocket could improve not only potency but also solubility and ADME properties. nih.gov
Furthermore, SAR studies on Tropomyosin Receptor Kinase (Trk) inhibitors with a pyrazolo[1,5-a]pyrimidine core showed that strategic modifications, such as the ring-opening of a pyrrolidine (B122466) substituent, could optimize the molecule's orientation to minimize steric hindrance within the binding site. nih.gov This underscores the principle that subtle changes in molecular shape can have a profound impact on binding affinity by alleviating unfavorable steric clashes.
Significance of Intramolecular Hydrogen Bonding in Receptor-Ligand Interactions
Hydrogen bonds are fundamental to the specific and high-affinity interactions between a ligand and its biological receptor. For pyrazolo[1,a]pyrimidine derivatives, the capacity to act as both hydrogen bond donors and acceptors is a key feature governing their mechanism of action.
Molecular docking studies and SAR analyses have consistently identified crucial hydrogen bonding interactions. For instance, in the development of Trk inhibitors, the N1 atom of the pyrazolo[1,5-a]pyrimidine scaffold was found to form a critical hydrogen bond with the backbone amide of a methionine residue (Met592) in the hinge region of the kinase. nih.gov This interaction serves as an anchor, correctly orienting the inhibitor within the ATP-binding pocket. The loss of hydrogen bond donor capability, for example through N-methylation of a related pyrazolo[1,5-a]pyrimidin-7(4H)-one, resulted in a complete loss of its antitubercular activity, directly demonstrating the necessity of this interaction. nih.gov
Similarly, docking simulations of pyrazolo[1,5-a]pyrimidin-2-amine (B2852195) derivatives into the active site of Cyclin-Dependent Kinase 2 (CDK2) revealed that the free amino group at the 2-position was positioned to form a hydrogen bond with the essential amino acid Leu83 in the phosphate (B84403) binding area. ekb.eg This interaction mimics the binding of the natural ligand ATP, contributing to the compound's inhibitory effect.
The strategic introduction of specific atoms can also create new hydrogen bonding opportunities. In the case of Trk inhibitors, the incorporation of fluorine atoms into a substituent enhanced interactions with an asparagine residue (Asn655), further stabilizing the ligand-receptor complex. nih.gov These findings collectively emphasize that the precise placement of hydrogen bond donors and acceptors within the molecular structure is essential for achieving potent and selective receptor binding.
Modulation of Activity by Electron-Withdrawing and Electron-Donating Groups
The electronic properties of substituents on the pyrazolo[1,5-a]pyrimidine ring system can significantly modulate the biological activity of the derivatives. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density distribution across the scaffold, affecting factors such as pKa, binding affinity, and metabolic stability. nih.gov
Previous SAR analyses on pyrazolo[1,5-a]pyrimidines have indicated that placing electron-withdrawing groups at the 5-position can enhance antibacterial activity. nih.gov The presence of EWGs can influence the acidity of nearby protons and the strength of hydrogen bonds, which can be critical for receptor interaction. In synthetic chemistry, the electronic nature of substituents also impacts reaction efficiency; for example, reaction yields for certain cyclization reactions are increased when EWGs are attached to an aryl moiety at the 4-position. nih.gov
Conversely, electron-donating groups can also confer favorable properties. In a series of pyrazolo[1,5-a]pyrimidin-2-amine derivatives tested for anticancer activity, the compound with an electron-donating methoxy group on a 7-phenyl substituent showed the highest potency against the HCT-116 cancer cell line. ekb.eg This was superior to the derivative with a weakly donating methyl group and the unsubstituted phenyl derivative, suggesting that increased electron density in this part of the molecule is beneficial for this specific activity. ekb.eg
The table below shows the effect of electronically different substituents on the anticancer activity of 7-aryl-5-methylpyrazolo[1,5-a]pyrimidin-2-amine derivatives.
| Compound ID | Substituent at para-position of 7-aryl ring | Electronic Nature | IC50 (µM) against HCT-116 |
| 5b | Methoxy (-OCH3) | Electron-Donating | 8.64 |
| 5a | Hydrogen (-H) | Neutral | 13.26 |
| 5c | Methyl (-CH3) | Weakly Electron-Donating | 16.74 |
Data sourced from Elbakry et al. (2024). ekb.eg
Development of Pharmacophore Models
Pharmacophore models are essential tools in drug discovery that define the crucial three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For pyrazolo[1,5-a]pyrimidine derivatives, the development of such models has been instrumental in guiding the design of new, more potent compounds and in identifying novel inhibitors through virtual screening. researchgate.net
Based on SAR studies of pyrazolo[1,5-a]pyrimidin-7(4H)-one as antitubercular agents, key features of the pharmacophore were identified. nih.gov These models distill the essential structural characteristics, such as the locations of hydrogen bond donors, acceptors, hydrophobic regions, and aromatic centers, that are required for activity.
In the search for new inhibitors of the enzyme InhA for tuberculosis treatment, pharmacophore models were generated and subsequently used to screen large chemical databases. researchgate.net This approach successfully identified novel pyrazolo[1,5-a]pyrimidine analogues as potential hits. The identified compounds were then synthesized and tested, validating the predictive power of the pharmacophore model.
Molecular docking simulations, a closely related computational technique, have been used to elucidate the binding modes of pyrazolo[1,5-a]pyrimidin-2-amine derivatives with their target proteins, such as CDK2. ekb.eg These studies provide a detailed view of the ligand-receptor interactions at an atomic level, showing how the compounds fit within the active site and which residues they interact with. The results from docking studies often serve as the basis for refining pharmacophore models. For instance, simulations have shown that the pyrazolo[1,5-a]pyrimidine core is essential for forming hinge interactions with kinase enzymes, a key feature that would be included in any pharmacophore model for kinase inhibitors of this class. nih.gov These computational models, derived from and validated by experimental data, are invaluable for rational drug design and the optimization of lead compounds.
Mechanistic and Target Oriented Biological Activity of 5 Methylpyrazolo 1,5 a Pyrimidin 2 Amine Analogues
Protein Kinase Inhibition by Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives
Pyrazolo[1,5-a]pyrimidine derivatives have emerged as a notable class of protein kinase inhibitors, playing a crucial role in the development of targeted therapies. nih.gov Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a common feature in various diseases, including cancer. nih.govnih.gov The structural framework of pyrazolo[1,5-a]pyrimidines is well-suited for interaction with the ATP-binding pocket of these enzymes. nih.gov
Development as ATP-Competitive Inhibitors
The unique structural features of pyrazolo[1,5-a]pyrimidines, which allow them to mimic ATP, have positioned them as attractive candidates for the development of kinase inhibitors. nih.gov These compounds often act as ATP-competitive inhibitors, binding to the ATP pocket of protein kinases and thereby blocking the phosphorylation of substrate proteins. nih.govnih.gov This mechanism of action has been a cornerstone in the design of numerous kinase inhibitors based on this scaffold. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds by modifying substituents at various positions on the pyrazolo[1,5-a]pyrimidine core. nih.gov For instance, a novel series of ATP competitive B-Raf inhibitors were developed based on the pyrazolo[1,5-a]pyrimidine scaffold, exhibiting excellent cellular potency. rsc.org
Inhibition of Specific Kinases
Research has led to the discovery of pyrazolo[1,5-a]pyrimidine derivatives that selectively inhibit a variety of protein kinases, demonstrating the versatility of this chemical scaffold.
RET Kinase: A series of potent pyrazolo[1,5-a]pyrimidine inhibitors of the REarranged during Transfection (RET) kinase have been identified. mdpi.commdpi.com One such compound, WF-47-JS03 (1), was found to be a potent RET kinase inhibitor with over 500-fold selectivity against the Kinase Insert Domain Receptor (KDR) in cellular assays. mdpi.commdpi.com Optimization of the scaffold, particularly at the C5 position, led to 5-amino pyrazolo[1,5-a]pyrimidines with improved KDR selectivity. mdpi.com
Tyrosine Kinases: The pyrazolo[1,5-a]pyrimidine framework is a prominent scaffold for inhibitors of Tropomyosin Receptor Kinases (Trks), a family of receptor tyrosine kinases. Two of the three marketed drugs for NTRK fusion cancers contain a pyrazolo[1,5-a]pyrimidine nucleus. SAR studies revealed that the pyrazolo[1,5-a]pyrimidine moiety is crucial for interacting with the Met592 residue in the hinge region of the kinase. Additionally, certain derivatives have shown inhibitory effects against the Epidermal Growth Factor Receptor (EGFR) kinase.
Cyclin-Dependent Kinases (CDKs): Abnormalities in the activity of Cyclin-Dependent Kinases (CDKs) are a common feature of cancer. A pyrazolo[1,5-a]pyrimidine derivative, identified as 4k (BS-194), has been reported as a selective and potent CDK inhibitor. This compound demonstrated significant inhibition of several CDKs, as detailed in the table below.
PI3Kδ: Phosphoinositide 3-kinase δ (PI3Kδ) is a key signaling molecule in immune cells. A library of benzimidazole (B57391) derivatives of pyrazolo[1,5-a]pyrimidine was synthesized, yielding potent and selective inhibitors of PI3Kδ. The compound CPL302415 (6) showed high activity and good selectivity over other PI3K isoforms. Another series based on an indol-4-yl-pyrazolo[1,5-a]pyrimidine scaffold also produced inhibitors with IC50 values in the low nanomolar range.
B-Raf: A novel series of pyrazolo[1,5-a]pyrimidine-based inhibitors targeting the B-Raf(V600E) mutant kinase have been developed. rsc.org These compounds act as ATP-competitive inhibitors and show striking B-Raf selectivity. rsc.org Further optimization led to the identification of a potent and orally available agent with favorable pharmacokinetic properties. rsc.org Some C-3 substituted N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamides were found to bind to B-Raf kinase without forming a traditional hinge-binding hydrogen bond.
Pim1: Pyrazolo[1,5-a]pyrimidine compounds have been identified as potent and highly selective inhibitors of the Pim-1 kinase. Many of these compounds exhibit nanomolar inhibitory activity against Pim-1 and show weaker inhibition of Pim-2, indicating good selectivity between the isoforms. Some of these compounds also act as dual inhibitors of Pim-1 and Flt-3 kinases.
VPS34 and JAK1-JH2 Pseudokinase: A monosubstituted 3-(benzothiazol-2-yl) derivative of pyrazolo[1,5-a]pyrimidine was found to be a selective inhibitor of both Vacuolar Protein Sorting 34 (VPS34) and the Janus Kinase 1 JH2 pseudokinase domain. This compound exhibited a unique selectivity profile when screened against a large panel of protein kinases.
| Compound/Series | Target Kinase | Inhibitory Activity | Selectivity |
|---|---|---|---|
| WF-47-JS03 (1) | RET | Potent inhibitor | >500-fold vs. KDR |
| 4k (BS-194) | CDK1 | IC50 = 30 nM | Selective CDK inhibitor |
| 4k (BS-194) | CDK2 | IC50 = 3 nM | |
| 4k (BS-194) | CDK5 | IC50 = 30 nM | |
| 4k (BS-194) | CDK7 | IC50 = 250 nM | |
| 4k (BS-194) | CDK9 | IC50 = 90 nM | |
| CPL302415 (6) | PI3Kδ | IC50 = 18 nM | PI3Kα/δ = 79; PI3Kβ/δ = 1415; PI3Kγ/δ = 939 |
| Pyrazolo[1,5-a]pyrimidine Series | B-Raf(V600E) | Potent inhibitors | Highly selective |
| Pyrazolo[1,5-a]pyrimidine Series | Pim-1 | Nanomolar IC50 values | Selective vs. Pim-2 |
| 3-(Benzothiazol-2-yl) derivative (13) | JAK1 JH2 Pseudokinase | Kd = 0.55 ± 0.055 μM | Unique selectivity profile (Kinomescan™ score = 0.005) |
| VPS34 | Kd = 0.410 ± 0.20 μM |
Modulation of Cell Signaling Pathways
By inhibiting specific protein kinases, pyrazolo[1,5-a]pyrimidine derivatives can modulate critical cell signaling pathways. The Wnt signaling pathway, which is crucial for cell proliferation and development, can be affected by inhibitors of Casein Kinase 2 (CK2). Potent and selective 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidine-based CK2 inhibitors have been shown to affect Wnt pathway signaling in vivo. For example, the leader compound 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine (2i) demonstrated a CK2 inhibitory IC50 of 45 nM.
Receptor Antagonism
In addition to kinase inhibition, analogues of 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine have been developed as antagonists for specific G protein-coupled receptors, highlighting another facet of their therapeutic potential.
Serotonin (B10506) 5-HT6 Receptor Antagonism
A series of (3-phenylsulfonylcycloalkano[e and d]pyrazolo[1,5-a]pyrimidin-2-yl)amines have been identified as highly potent and selective antagonists of the serotonin 5-HT6 receptor. The 5-HT6 receptor is primarily located in the central nervous system and is a target for various psychotropic agents. The phenylsulfonylcyclopentapyrazolopyrimidine 7, in particular, was found to be a highly selective 5-HT6 receptor antagonist with affinity in the low picomolar range.
Adenosine (B11128) Receptor Antagonism
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have also been explored as antagonists of adenosine receptors. Specifically, pyrazolo-triazolo-pyrimidine derivatives have been investigated for their activity at human adenosine receptors. One compound, 5-[[(4-methoxyphenyl)amino]carbonyl]amino-8-ethyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine (17), was identified as a potent and selective human A3 adenosine receptor antagonist. Furthermore, a derivative of tetrazolo[1,5-a]pyrimidine (B1219648) showed promising A1-blocking effects in vitro.
Anti-Infective Potential
Analogues of this compound have demonstrated significant promise as anti-infective agents, with documented activity against a range of microbial and viral pathogens. ekb.egmdpi.com
The pyrazolo[1,5-a]pyrimidine core is a versatile scaffold for developing agents with potent antibacterial and antifungal properties. Research has shown that substitutions on the pyrimidine (B1678525) ring significantly influence the antimicrobial spectrum and efficacy.
One study investigated a series of isoxazole-based pyrazolo[1,5-a]pyrimidine derivatives and found that the 5-methylpyrazolo[1,5-a]pyrimidin-7-ol (B91213) derivative exhibited moderate antimicrobial activity compared to the reference drugs Ampicillin and Ketoconazole. In contrast, the 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine analogue was largely inactive, suggesting that the hydroxyl group at the 7-position is crucial for its activity.
Further research on 5,7-disubstituted-pyrazolo[1,5-a]pyrimidine derivatives confirmed the importance of the substituents at these positions. The 5,7-dimethyl derivative showed a good antibacterial spectrum with Minimum Inhibitory Concentrations (MICs) ranging from 0.187 to 0.50 µg/mL against tested pathogens. This compound was particularly effective against S. aureus, E. faecalis, and P. aeruginosa. Conversely, the 5-methyl-7-hydroxy analogue displayed weaker inhibitory activity, with MICs between 1 and 2 µg/mL. These findings highlight the nuanced structure-activity relationships governing the antimicrobial effects of this class of compounds.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine | S. aureus | 0.187 |
| E. faecalis | 0.375 | |
| P. aeruginosa | 0.375 | |
| 5-methyl-7-hydroxy-pyrazolo[1,5-a]pyrimidine | S. aureus | 1.0 |
| E. faecalis | 2.0 | |
| P. aeruginosa | 2.0 |
The pyrazolo[1,5-a]pyrimidine framework and related heterocyclic systems have been explored for their antiviral potential, including activity against DNA viruses like Herpes Simplex Virus (HSV). nih.govnih.gov The development of novel anti-HSV agents is critical due to the emergence of viral strains resistant to standard therapies such as acyclovir (B1169). mdpi.com
While direct studies on this compound are limited, research on closely related isomers provides strong evidence of the scaffold's anti-herpetic activity. A study on 1H-pyrazolo[3,4-b]pyridine derivatives, which are structural isomers, demonstrated potent inhibition of the HSV-1 replicative cycle. mdpi.com One compound from this series, AM-57, was found to interfere with both the initial (α-phase) and late (γ-phase) stages of viral replication. mdpi.com In silico modeling suggested that its mechanism may involve interaction with the viral transcription complex TFIIBc-VP16. mdpi.com Other analogues in the same study appeared to inhibit the initial viral adsorption process. mdpi.com
Further supporting the potential of this chemical class, other novel pyrimidine derivatives have shown potent antiviral activity against HSV-1, with at least one analogue exhibiting higher efficacy than the reference drug acyclovir in cell-based assays. The mechanism for nucleoside analogues often involves the inhibition and inactivation of HSV-specified DNA polymerases, which halts viral DNA synthesis. Additionally, pyrazolo[1,5-a]pyrimidine-based compounds have been developed as inhibitors of host proteins, such as NAK kinases, which are essential for the entry and replication of various viruses. biorxiv.org This strategy of targeting host factors may offer a broad-spectrum antiviral effect. biorxiv.org
Inhibition of Protein-Protein Interactions (e.g., p53/MDM2)
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its function is often disabled in cancer. nih.gov In many tumors where p53 is not mutated, it is inactivated through overexpression of its negative regulator, mouse double minute 2 (MDM2). The interaction between p53 and MDM2 is a prime target for cancer therapy, and disrupting this interaction can restore p53 function.
While specific inhibitors based on the this compound scaffold have not been extensively reported for this target, related pyrimidine-containing fused heterocyclic systems have proven successful. A high-throughput screening campaign identified a chromeno[4,3-d] nih.govnih.govekb.egtriazolo[1,5-a]pyrimidine derivative as a potent inhibitor of the MDM2-p53 protein-protein interaction. nih.gov Optimization of this hit compound led to a series of inhibitors that, in cellular assays, were shown to upregulate p53 protein levels and activate p53 signaling pathways. nih.gov This activation resulted in p53-dependent inhibition of cell proliferation and the induction of apoptosis. nih.gov These findings demonstrate the potential of pyrimidine-based scaffolds to serve as a template for the design of effective inhibitors of clinically relevant protein-protein interactions.
Broader Biological Mechanisms of Action
Analogues of this compound exert their biological effects through a variety of fundamental mechanisms, primarily by targeting protein kinases that govern cell cycle progression, proliferation, and survival. nih.govekb.eg
The antiproliferative activity of these compounds is often linked to their ability to inhibit cyclin-dependent kinases (CDKs), which are central to the regulation of cell proliferation and gene expression. lookchem.com Specifically, CDK2, which forms active complexes with cyclin E and cyclin A, is required for progression through the G1 phase and for the initiation of the DNA synthesis (S) phase. nih.govekb.eg Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDK2. nih.govekb.eg By blocking the activity of these essential kinases, the compounds effectively halt cell division. nih.gov
This inhibition of cell cycle machinery leads to distinct regulatory outcomes. Studies on specific pyrazolo[1,5-a]pyrimidine derivatives demonstrated a notable arrest of cancer cells in the G0–G1 phase of the cell cycle. nih.gov For instance, treatment of RFX 393 cancerous cells with compounds 6s and 6t led to a significant increase in the percentage of cells in the G0-G1 phase compared to untreated controls, with a corresponding decrease in the S and G2/M phase populations. nih.gov This G1 arrest prevents cells from entering the DNA synthesis phase, thereby interfering with DNA replication. nih.govekb.eg
| Treatment | % of Cells in G0–G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
|---|---|---|---|
| Control | 57.08 | 29.33 | 13.59 |
| Compound 6s | 84.36 | 11.49 | 4.15 |
| Compound 6t | 78.01 | 15.26 | 6.73 |
Data sourced from a study on RFX 393 cells treated for 48 hours. nih.gov
A crucial consequence of this profound cellular disruption is the induction of apoptosis, or programmed cell death, which is a highly effective strategy for cancer therapy. nih.gov Analysis of cancer cells treated with pyrazolo[1,5-a]pyrimidine derivatives confirmed their ability to induce both early and late apoptosis, in addition to necrosis. nih.gov The ability of these compounds to cause cell cycle arrest and trigger apoptosis underscores their potential as therapeutic agents. nih.govnih.gov
Advanced Functionalization and Applications of Pyrazolo 1,5 a Pyrimidine Systems
Development of Fluorescent Probes and Fluorophores
Pyrazolo[1,5-a]pyrimidines have emerged as a promising class of fluorophores due to their significant photophysical properties. nih.gov These compounds offer an attractive alternative to other well-known fluorophores, such as BODIPYs, due to their small size, efficient and greener synthetic routes, and tunable fluorescent properties. rsc.orgnih.govresearchgate.net
Researchers have synthesized families of pyrazolo[1,5-a]pyrimidines and systematically studied their photophysical characteristics. For instance, a series of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines demonstrated that their absorption and emission behaviors can be finely tuned by introducing either electron-donating or electron-withdrawing groups at position 7 of the fused ring. rsc.org Electron-donating groups, in particular, were found to enhance both absorption and emission intensities. rsc.orgresearchgate.netrsc.org
The versatility of the pyrazolo[1,5-a]pyrimidine (B1248293) core allows for structural modifications at various positions (2, 3, 5, 6, and 7), enabling the creation of a diverse range of fluorescent probes with tailored properties. rsc.org The photophysical properties and stability of these compounds have been shown to be comparable to commercially available probes like coumarin-153 and rhodamine 6G. rsc.orgrsc.org
| Compound | Substituent at Position 7 | Molar Absorptivity (ε) (M⁻¹ cm⁻¹) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|
| Probe A | Electron-Withdrawing Group | 3,320 | 0.01 |
| Probe B | Electron-Donating Group | 20,593 | 0.97 |
Design of Radiolabeled Probes for Molecular Imaging Research (e.g., Positron Emission Tomography - PET)
The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized in the development of radiolabeled probes for non-invasive molecular imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govmdpi.com These probes are crucial for visualizing and quantifying biological processes at the molecular level, particularly in oncology research.
Scientists have developed ¹⁸F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging with PET. nih.gov For example, compounds such as 7-(2-[¹⁸F]fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile have been synthesized and evaluated. nih.gov By modifying the core structure, for instance by introducing polar groups, researchers aimed to improve the pharmacokinetic properties, such as clearance rates from non-target tissues. nih.gov
In addition to PET probes, pyrazolo[1,5-a]pyrimidine derivatives have been labeled with Technetium-99m (⁹⁹mTc) for SPECT imaging. mdpi.comdoaj.orgresearchgate.net A 3-cyanopyrazolo[1,5-a]pyrimidine derivative was conjugated with different chelating agents and successfully labeled with the [⁹⁹mTc(N)]²⁺ core. mdpi.comresearchgate.net Biodistribution studies in tumor-bearing mice showed that these complexes exhibit tumor accumulation and favorable clearance characteristics, suggesting their potential as tumor imaging agents. mdpi.comresearchgate.net
Another example includes the synthesis of a potential PET agent for imaging the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) enzyme, which is implicated in neuroinflammation. nih.gov A complex pyrazolo[1,5-a]pyrimidine derivative was labeled with Carbon-11 ([¹¹C]) for this purpose. nih.gov
| Probe Name | Radionuclide | Imaging Modality | Target/Application |
|---|---|---|---|
| 7-(2-[¹⁸F]fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | ¹⁸F | PET | Tumor Imaging |
| ⁹⁹mTc(N)-MAG-ABCPP | ⁹⁹mTc | SPECT | Tumor Imaging |
| N-(3-(4-[¹¹C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | ¹¹C | PET | IRAK4 Enzyme Imaging |
Application as Scaffolds in Combinatorial Library Design for Drug Discovery
The pyrazolo[1,5-a]pyrimidine nucleus is recognized as a privileged scaffold in the field of drug discovery, largely due to its synthetic tractability which allows for the creation of large and diverse compound libraries. nih.govresearchgate.net Its structural similarity to purines has made it a key pharmacophore in the design of molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govontosight.aiontosight.ai
The ability to easily functionalize the pyrazolo[1,5-a]pyrimidine core at multiple positions enables chemists to systematically modify the structure and explore the structure-activity relationships (SAR). nih.govresearchgate.net This is a cornerstone of combinatorial chemistry, where the goal is to rapidly synthesize a multitude of related compounds to identify new therapeutic leads. The development of efficient synthetic methodologies, including multicomponent reactions and microwave-assisted synthesis, has further enhanced the utility of this scaffold for generating chemical libraries. nih.govnih.gov
Numerous studies have demonstrated the value of this scaffold in identifying potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.govekb.eg By generating libraries of pyrazolo[1,5-a]pyrimidine derivatives, researchers have been able to develop compounds with high potency and selectivity against specific kinase targets. nih.govmdpi.com
Exploration as Chemical Biology Tools (e.g., Lipid Droplet Biomarkers)
Beyond their therapeutic potential, pyrazolo[1,5-a]pyrimidine derivatives are being explored as chemical biology tools to study cellular processes. Their inherent fluorescence and the ability to combine these photophysical properties with biological activity make them versatile probes. nih.gov
A notable application in this area is their use as biomarkers for lipid droplets. Researchers have found that certain pyrazolo[1,5-a]pyrimidine-based fluorophores can be used to visualize lipid droplets in both cancer cells (HeLa) and normal cells (L929), demonstrating the versatility of this chemical core for developing cell imaging agents. nih.gov This application highlights the potential to create specialized molecular probes for investigating the dynamics of intracellular organelles and processes.
Conclusion and Future Research Directions
Summary of Current Research Landscape on 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine
The current body of research on this compound places it within the broader, actively investigated class of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. These compounds are recognized for their significant biological activities, particularly as anti-proliferative agents. Studies have focused on the synthesis and evaluation of various analogues of the pyrazolo[1,5-a]pyrimidin-2-amine (B2852195) scaffold, demonstrating its potential as a core structure in the development of novel therapeutics. ekb.eg
Research has successfully established synthetic pathways to produce these compounds, which are then screened against various human cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and HepG2 (liver), to determine their cytotoxic effects. ekb.eg For instance, studies on closely related pyrazolo[1,5-a]pyrimidin-2-amine derivatives have shown moderate to good anti-tumor activity. The potency of these compounds appears to be influenced by the nature of the substituents on the pyrazolo[1,5-a]pyrimidine core. ekb.eg Molecular docking studies have been employed to understand the potential mechanism of action, often suggesting that these compounds may act as inhibitors of key enzymes involved in cell cycle regulation, such as cyclin-dependent kinase 2 (CDK2). ekb.eg The free amino group at the 2-position is often implicated in forming crucial interactions within the enzyme's active site. ekb.eg
While direct and extensive research focusing exclusively on the 5-methyl substituted variant is not broadly detailed in the reviewed literature, the existing data on the parent amine scaffold provides a strong foundation. The primary focus has been on its potential in oncology, driven by the established role of the pyrazolo[1,5-a]pyrimidine nucleus as a "privileged scaffold" in medicinal chemistry. nih.govmdpi.com
Emerging Trends and Challenges in Pyrazolo[1,5-a]pyrimidine Research
The field of pyrazolo[1,5-a]pyrimidine research is dynamic, with several emerging trends shaping its trajectory. A significant trend is the extensive exploration of these compounds as protein kinase inhibitors, which are crucial in targeted cancer therapy. nih.govrsc.org Derivatives of this scaffold have been identified as potent inhibitors of various kinases, including Tropomyosin receptor kinases (Trks), Pim-1, Phosphoinositide 3-kinase δ (PI3Kδ), and Cyclin-Dependent Kinases (CDKs). ekb.egmdpi.comnih.govmdpi.com This has led to the development of clinically approved drugs and candidates in ongoing trials for treating various cancers. mdpi.comnih.gov
Another key trend lies in the advancement of synthetic methodologies. Researchers are moving towards more efficient and sustainable synthetic strategies, such as microwave-assisted synthesis, one-pot cyclization, and multi-component reactions. nih.govnih.gov These methods allow for the rapid generation of diverse libraries of pyrazolo[1,5-a]pyrimidine analogues for biological screening. mdpi.com Furthermore, techniques like palladium-catalyzed cross-coupling have enabled the introduction of a wide array of functional groups, significantly expanding the chemical space and facilitating detailed structure-activity relationship (SAR) studies. rsc.org Beyond medicine, there is growing interest in the material science applications of pyrazolo[1,5-a]pyrimidines, owing to their unique photophysical and fluorescent properties. nih.govmdpi.com
| Emerging Trends | Key Challenges |
| Development as Protein Kinase Inhibitors (e.g., Trk, PI3Kδ, CDKs) nih.govmdpi.commdpi.com | Acquired Drug Resistance mdpi.comnih.gov |
| Advanced Synthetic Methods (Microwave-assisted, one-pot reactions) nih.govnih.gov | Off-target Effects and Toxicity nih.govrsc.org |
| Application in Material Sciences (Fluorophores) nih.govmdpi.com | Improving Selectivity and Specificity rsc.org |
| Use of Palladium-Catalyzed Cross-Coupling for Diversification rsc.org | Enhancing Bioavailability and Pharmacokinetics nih.govrsc.org |
Prospective Avenues for Academic Inquiry and Discovery of this compound Analogues
Future research on this compound and its analogues holds considerable promise. A primary avenue for academic inquiry is the systematic exploration of structure-activity relationships (SAR) by synthesizing novel analogues with diverse substitutions at various positions of the core scaffold. The versatile chemistry of the pyrazolo[1,5-a]pyrimidine system allows for modifications that can significantly influence biological activity. nih.gov
Prospective research could focus on the following areas:
Functionalization of the Scaffold: Systematic modification at the C3, C5, C6, and C7 positions can be explored. For example, introducing different aryl or heteroaromatic groups, similar to strategies used for developing selective PI3Kδ inhibitors, could lead to compounds with enhanced potency and selectivity. mdpi.comnih.gov The introduction of indole (B1671886) derivatives at the C5 position, for instance, has been shown to potentially form additional hydrogen bonds with target enzymes. mdpi.comnih.gov
Exploration of New Biological Targets: While the focus has been heavily on kinase inhibition, the broad bioactivity of the pyrazolo[1,5-a]pyrimidine scaffold suggests its potential against other therapeutic targets. researchgate.net Screening of new this compound analogues against a wider range of biological targets, including those relevant to inflammatory, viral, or neurodegenerative diseases, could uncover novel therapeutic applications. google.com
Advanced Synthetic Approaches: The development of novel, efficient, and regioselective synthetic routes will be crucial. This includes leveraging modern catalytic methods and multicomponent reactions to build libraries of analogues with greater structural complexity and diversity. nih.govmdpi.com
Computational and Docking Studies: Integrating computational chemistry and molecular docking studies early in the design process can help rationalize observed SAR and guide the synthesis of analogues with a higher probability of success. ekb.eg These studies can predict binding modes and identify key interactions, facilitating the rational design of more potent and selective inhibitors.
The discovery of new analogues of this compound will benefit from a multidisciplinary approach that combines advanced organic synthesis, computational modeling, and comprehensive biological evaluation.
Q & A
Q. What are the common synthetic routes for preparing 5-Methylpyrazolo[1,5-a]pyrimidin-2-amine and its derivatives?
- Methodological Answer : A widely used approach involves cyclization of precursors such as 5-amino-4-substituted pyrazoles with β-ketoesters or β-diketones under acidic conditions. For example, refluxing 5-amino-4-(4-methoxy-2-methylphenyl)-3-methylpyrazole with ethyl acetoacetate in acetic acid yields the pyrazolo[1,5-a]pyrimidine core, followed by functionalization at position 7 via chlorination and subsequent amine substitution . Alternative one-pot methods using catalysts (e.g., acetic acid or POCl₃) enable regioselective synthesis, reducing multi-step purification .
Q. Table 1: Key Synthetic Routes
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry and substituent positions. For example, the methyl group at position 5 appears as a singlet (~δ 2.3 ppm) in ¹H NMR .
- UV-Vis spectroscopy : Solvatochromic behavior and acidity constants (pKa) can be determined using pH-dependent UV-Vis titrations, revealing electronic effects of substituents .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of 5-HT₆ receptor antagonism in this scaffold?
- Methodological Answer : SAR studies highlight that substituents at positions 3, 5, and 7 significantly influence potency and selectivity. For example:
Q. Table 2: Substituent Effects on 5-HT₆ Activity
| Position | Substituent | Ki (nM) | Selectivity (vs. 5-HT₂B) | Reference |
|---|---|---|---|---|
| 3 | Phenylsulfonyl | 0.7 | >1000-fold | |
| 7 | Methylamino | 1.1 | >500-fold | |
| 5 | Methyl | 2.5 | >800-fold |
Computational modeling (e.g., gyration radius analysis) further suggests compact molecular geometries correlate with higher potency .
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Systematic off-target screening : Use panels (e.g., 5-HT₂B, hERG) to identify liabilities. For instance, phenylsulfonyl derivatives exhibit minimal hERG inhibition (<10% at 10 μM), validating selectivity .
- Conformational analysis : Intramolecular hydrogen bonding (e.g., between 3-sulfo and 2-amine groups) stabilizes bioactive conformations, explaining potency variations .
- Pharmacokinetic profiling : Assess metabolic stability (e.g., CYP450 inhibition) and brain penetration to differentiate in vitro vs. in vivo discrepancies .
Q. What strategies mitigate cytotoxicity in pyrazolo[1,5-a]pyrimidine derivatives during lead optimization?
- Methodological Answer :
- Electrophilicity reduction : Replace reactive groups (e.g., chlorides) with stable substituents (e.g., trifluoromethyl) to minimize DNA alkylation .
- Cytotoxicity assays : Use primary hepatocytes and pulsed-field gel electrophoresis to detect DNA damage early in development .
- Computational toxicity prediction : Tools like Derek Nexus flag structural alerts (e.g., aromatic amines) for iterative redesign .
Data Contradiction Analysis
Q. Why do some derivatives show high in vitro potency but poor in vivo efficacy?
- Methodological Answer :
- ADME limitations : High cLogP (>4) may reduce aqueous solubility, limiting bioavailability. Introduce polar groups (e.g., hydroxyl, amine) while maintaining potency via prodrug strategies .
- Protein binding : Measure plasma protein binding (PPB) to adjust dosing; analogs with PPB >95% require higher doses .
- Metabolic stability : Use liver microsomes to identify vulnerable sites (e.g., methyl groups prone to oxidation) and replace them with deuterated or fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
